molecular formula C19H16FN3O2 B2883039 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207031-77-3

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No. B2883039
CAS RN: 1207031-77-3
M. Wt: 337.354
InChI Key: DGVOZKLQYZNBTB-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide exhibits low toxicity and high selectivity towards cancer cells. It has been found to have minimal effects on normal cells, thereby reducing the risk of side effects. This compound has also been found to exhibit anti-inflammatory and anti-angiogenic properties, which may further contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for further research. However, the limitations of this compound include its low solubility in water and its high cost of synthesis.

Future Directions

There are several future directions that can be explored in the research of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide. One of the major directions is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new formulations of this compound to improve its solubility and bioavailability. Further research can also be conducted to explore the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been reported in various research papers. One of the most common methods involves the reaction of 3-fluoro-4-nitrobenzoic acid with 6-methyl-3-pyridazinecarboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with N-methyl-4-aminophenol in the presence of a base to yield the final product.

Scientific Research Applications

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied for its potential applications in various fields. One of the major scientific research applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

3-fluoro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-6-11-18(22-21-13)25-17-9-7-16(8-10-17)23(2)19(24)14-4-3-5-15(20)12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVOZKLQYZNBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

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